N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis Processes
- N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide and related compounds are used in various synthesis processes. For instance, in a study by Wang et al. (2008), a copper-catalyzed intramolecular cyclization process employed N-(4,5-dihydrooxazol-2-yl)benzamide as a novel ligand to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
- In another example, Srivastava et al. (2017) synthesized pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).
Crystal Structure Analysis
- The crystal structure of related benzamide compounds has been extensively studied. Kumar et al. (2016) reported on the crystal structure of a solvate of a thiophen-2-yl benzamide, which was analyzed using direct methods and refined by full matrix least squares procedures (Kumar et al., 2016).
- Sharma et al. (2016) also investigated the crystal structure of a thiophen-2-yl benzamide compound, focusing on its hydrogen bonding and π-π interactions (Sharma et al., 2016).
Antimicrobial and Anticancer Activity
- Cakmak et al. (2022) studied a compound closely related to this compound for its antimicrobial activity and also conducted molecular docking studies to understand its binding to lung cancer proteins (Cakmak et al., 2022).
- In the field of histone deacetylase inhibitors, Jiao et al. (2009) found that the thiophene substituted derivative of a related compound exhibited good antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).
Properties
Molecular Formula |
C16H17NO3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H17NO3S2/c18-16(13-5-2-1-3-6-13)17(11-15-7-4-9-21-15)14-8-10-22(19,20)12-14/h1-7,9,14H,8,10-12H2 |
InChI Key |
LCKKXPPMKDFICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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